2-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclohexane ring, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available raw materials. The process often includes the formation of intermediates through acylation, condensation, and cyclization reactions. Specific conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Rivaroxaban: Another anticoagulant that inhibits factor Xa.
Apixaban: Similar to rivaroxaban, it also targets factor Xa.
Uniqueness
2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a pyrazole ring and cyclohexane ring, along with various functional groups, makes it a versatile compound for diverse applications .
Properties
Molecular Formula |
C15H22N4O4 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
2-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H22N4O4/c1-3-19-8-11(12(18-19)14(21)16-2)17-13(20)9-6-4-5-7-10(9)15(22)23/h8-10H,3-7H2,1-2H3,(H,16,21)(H,17,20)(H,22,23) |
InChI Key |
MQKXMRRTUZYOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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